An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-5-nitrobenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 3-Fluoro-5-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its unique trifunctional substitution pattern, featuring an aldehyde, a fluorine atom, and a nitro group, provides a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the aldehyde functionality, making it a key building block in the development of novel pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in medicinal chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-5-nitrobenzaldehyde is essential for its effective use in research and development. Key data is summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 108159-96-2 | [1][2] |
| Molecular Formula | C₇H₄FNO₃ | [1][2] |
| Molecular Weight | 169.11 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 47-49 °C | [3] |
| Boiling Point | 265 °C at 760 mmHg | [3] |
| Purity | ≥97% | [1] |
Table 2: Solubility Profile (Qualitative)
| Solvent | Predicted Solubility | Reference(s) for 3-Nitrobenzaldehyde |
| Water | Sparingly soluble to insoluble | [4][5] |
| Methanol | Soluble | [4][5] |
| Ethanol | Soluble | [4][5] |
| Chloroform | Soluble | [4][5] |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | [5] |
Table 3: Computational Data
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 60.21 Ų | [1] |
| logP | 1.5464 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 2 | [1] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Fluoro-5-nitrobenzaldehyde. Although experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton will appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The carbon atoms attached to the fluorine and nitro groups will also show characteristic chemical shifts.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will display characteristic absorption bands for the functional groups present:
-
C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.
-
NO₂ stretch (asymmetric and symmetric): Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹.
-
C-F stretch: A band in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in their respective characteristic regions.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak at m/z = 169. Key fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the nitro group (NO₂), and potentially the fluorine atom.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and application of 3-Fluoro-5-nitrobenzaldehyde. The following protocols are based on established methods for similar compounds and can be adapted for this specific molecule.
Synthesis of 3-Fluoro-5-nitrobenzaldehyde
This protocol describes the nitration of 3-fluorobenzaldehyde.
Reaction Scheme:
Caption: Synthesis of 3-Fluoro-5-nitrobenzaldehyde.
Materials:
-
3-Fluorobenzaldehyde
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
tert-Butyl methyl ether (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 10 °C.
-
Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to create the nitrating mixture.
-
Once the nitrating mixture is prepared, cool it to 0-5 °C.
-
Slowly add 3-fluorobenzaldehyde dropwise to the cold, stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
For purification, dissolve the crude product in a suitable organic solvent like tert-butyl methyl ether.
-
Wash the organic solution with a 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 3-Fluoro-5-nitrobenzaldehyde.
Wittig Reaction of 3-Fluoro-5-nitrobenzaldehyde
This protocol outlines a general procedure for the Wittig olefination of 3-Fluoro-5-nitrobenzaldehyde using benzyltriphenylphosphonium chloride as an example.
Reaction Scheme:
Caption: Wittig reaction of 3-Fluoro-5-nitrobenzaldehyde.
Materials:
-
3-Fluoro-5-nitrobenzaldehyde
-
Benzyltriphenylphosphonium chloride
-
Sodium Hydroxide (NaOH) solution (50% w/w)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Propanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-Fluoro-5-nitrobenzaldehyde and benzyltriphenylphosphonium chloride in dichloromethane.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise to the reaction mixture.
-
Continue to stir the reaction mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Add water and more dichloromethane to the separatory funnel and perform an extraction.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent such as propanol.
Applications in Drug Development
Aromatic aldehydes containing fluorine and nitro groups are important precursors in the synthesis of a wide range of biologically active molecules.[6][7] The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine group, which can then be used to introduce various substituents.
While specific examples of marketed drugs synthesized directly from 3-Fluoro-5-nitrobenzaldehyde are not prominently documented, its structural motifs are present in many developmental and investigational drug candidates. It serves as a key building block for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, similar fluorinated nitroaromatic compounds are utilized in the synthesis of inhibitors for various enzymes and receptors.
The following workflow illustrates the general logic of how 3-Fluoro-5-nitrobenzaldehyde can be utilized in a drug discovery pipeline.
Caption: Drug discovery workflow utilizing 3-Fluoro-5-nitrobenzaldehyde.
Conclusion
3-Fluoro-5-nitrobenzaldehyde is a versatile and reactive chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and synthetic utility, serving as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Fluoro-5-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. 5-Fluoro-2-nitrobenzadehyde(395-81-3) IR2 spectrum [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
